Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate
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Overview
Description
Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate is a synthetic organic compound that belongs to the class of ribofuranosides. This compound is characterized by the presence of a trifluoromethyl group at the 2-position of the ribofuranoside ring and acetyl groups at the 3 and 5 positions. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate typically involves the trifluoromethylation of pentopyranosid-2-uloses. This process can be achieved through the use of trifluoromethylating agents under specific reaction conditions. For example, one method involves treating Methyl-3,4-O-isopropylidene-2-C-trifluoromethyl-β-D-ribopyranoside with aqueous acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would typically include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as halogenating agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological processes and pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl-2-C-trifluoromethyl-β-D-ribopyranoside
- Benzyl-2-C-trifluoromethyl-β-L-ribopyranoside
- Methyl-3,4-O-isopropylidene-2-C-trifluoromethyl-β-D-ribopyranoside
Uniqueness
Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate is unique due to the presence of both trifluoromethyl and acetyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[(2R,3R,4R,5S)-3-acetyloxy-4-hydroxy-5-methoxy-4-(trifluoromethyl)oxolan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3O7/c1-5(15)19-4-7-8(20-6(2)16)10(17,11(12,13)14)9(18-3)21-7/h7-9,17H,4H2,1-3H3/t7-,8-,9+,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTZCXKLMCPWNT-DOLQZWNJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC)(C(F)(F)F)O)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@]([C@H](O1)OC)(C(F)(F)F)O)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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